11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione
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Overview
Description
11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione is a natural product found in Sinomenium acutum, Menispermum dauricum, and Hypserpa nitida with data available.
Scientific Research Applications
Pharmacological Activity
Research indicates the synthesis and study of derivatives related to the chemical compound , focusing on their pharmacological activities. For example, urea and thiourea derivatives of similar tricyclic compounds have been synthesized and evaluated for their effects on the central nervous system (CNS), cytotoxicity, anti-HIV-1 activity, and antimicrobial properties against various bacteria and fungi species (Struga et al., 2007).
Synthesis and Characterization
Studies have also been focused on the synthesis and characterization of related compounds. For instance, the synthesis and characterization of 4-hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo compounds have been detailed, with insights into their structural properties through NMR and elemental analysis (Szulczyk & Struga, 2012).
Antiviral and Antibacterial Activities
There's significant interest in the antiviral and antibacterial potential of these compounds. For instance, some studies have synthesized thiourea derivatives and evaluated their antibacterial activity against Gram-positive cocci and Gram-negative rods, as well as their antifungal activity and anti-HIV-1 activity in cells (Struga et al., 2010).
Anticancer Applications
Additionally, research has explored the anticancer potential of related cyclopent-4-ene-1,3-dione derivatives. These compounds show promise due to their structural similarity to known antitumor antibiotics and their observed high antitumor activity in vitro (Shestak et al., 1999).
Antiviral Applications
The synthesis of polycyclic N-amidoimides based on related compounds has been reported, with a focus on their antiviral activities, particularly against Vaccinia virus (Selivanov et al., 2019).
Properties
Molecular Formula |
C18H22ClNO6 |
---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3 |
InChI Key |
SBALNGLYQFMKPR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Canonical SMILES |
COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |
Synonyms |
acutumidine dauricumidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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